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Compound of Interest

Compound Name:
3-Hydroxy-2-iodo-4-

methoxybenzaldehyde

Cat. No.: B160923 Get Quote

An In-depth Technical Guide to 3-Hydroxy-2-iodo-4-methoxybenzaldehyde

Foreword
In the landscape of modern organic synthesis and medicinal chemistry, the utility of a chemical

intermediate is defined by the versatility of its functional groups and its potential for strategic

elaboration. 3-Hydroxy-2-iodo-4-methoxybenzaldehyde, also known as 2-Iodoisovanillin, is a

quintessential example of such a scaffold. This trisubstituted benzaldehyde derivative offers

three distinct and orthogonally reactive sites: a nucleophilic phenol, an electrophilic aldehyde,

and an aryl iodide handle amenable to a host of cross-coupling reactions. This guide provides a

comprehensive technical overview for researchers, scientists, and drug development

professionals, consolidating its chemical properties, plausible synthetic routes, reactivity profile,

and critical safety information to facilitate its effective application in the laboratory.

Molecular Identity and Structural Elucidation
3-Hydroxy-2-iodo-4-methoxybenzaldehyde is a crystalline solid at room temperature. Its

core identity is defined by a benzene ring substituted with hydroxyl, iodo, methoxy, and formyl

(aldehyde) groups at positions 3, 2, 4, and 1, respectively.

Key Identifiers:

IUPAC Name: 3-hydroxy-2-iodo-4-methoxybenzaldehyde[1]
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Common Synonyms: 2-Iodoisovanillin, 4-Formyl-2-hydroxy-3-iodoanisole[2][3]

CAS Number: 138490-94-5[1][2]

Molecular Formula: C₈H₇IO₃[1][2][4]

Molecular Weight: 278.04 g/mol [1][2]

Caption: Chemical structure of 3-Hydroxy-2-iodo-4-methoxybenzaldehyde.

Physicochemical Properties
The physical properties of a compound are critical for designing experimental conditions,

including solvent selection, reaction temperature, and purification methods.

Property Value Source(s)

Physical Form Solid

Melting Point 167-174 °C [2]

Boiling Point 304.8 °C at 760 mmHg [2]

Density 1.909 g/cm³ [2]

Flash Point 138.1 °C [2]

Vapor Pressure 0.000474 mmHg at 25°C [2]

Expected Spectral Characteristics
While a comprehensive public database of spectra for this specific molecule is not readily

available, its structure allows for the confident prediction of its key spectral features. These

predictions are foundational for reaction monitoring (e.g., via TLC or LCMS) and final product

verification.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals:

A sharp singlet for the aldehydic proton (-CHO) between δ 9.5-10.5 ppm.
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Two doublets in the aromatic region (δ 6.5-8.0 ppm) corresponding to the two coupled

protons on the benzene ring.

A sharp singlet for the methoxy (-OCH₃) protons around δ 3.8-4.0 ppm.

A broad singlet for the phenolic hydroxyl (-OH) proton, whose chemical shift is

concentration and solvent-dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum should display eight unique signals:

The aldehydic carbonyl carbon at a characteristic downfield shift of δ 190-200 ppm.

Six distinct signals in the aromatic region (δ 110-165 ppm), including the iodine-bearing

carbon which would appear at a relatively upfield position for a substituted aromatic

carbon.

The methoxy carbon signal around δ 55-60 ppm.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by key absorption

bands:

A broad O-H stretching band for the phenolic hydroxyl group around 3200-3500 cm⁻¹.

A strong, sharp C=O stretching band for the aldehyde carbonyl group around 1670-1700

cm⁻¹.

C-H stretching bands for the aromatic ring and methoxy group just above 3000 cm⁻¹ and

below 3000 cm⁻¹, respectively.

C=C stretching bands for the aromatic ring in the 1450-1600 cm⁻¹ region.

A strong C-O stretching band for the methoxy ether around 1200-1250 cm⁻¹.

Synthesis and Purification
A logical and common approach to synthesizing 3-Hydroxy-2-iodo-4-methoxybenzaldehyde
is through the direct electrophilic iodination of its readily available precursor, 3-hydroxy-4-

methoxybenzaldehyde (isovanillin).
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Caption: Proposed workflow for the synthesis of 2-Iodoisovanillin.

Representative Experimental Protocol (Electrophilic
Iodination)
This protocol is a representative example based on standard chemical literature for aromatic

iodination and should be adapted and optimized.

Dissolution: Dissolve 1.0 equivalent of 3-hydroxy-4-methoxybenzaldehyde (isovanillin) in an

appropriate solvent such as aqueous ammonium hydroxide at room temperature with

stirring.

Iodination: To the stirred solution, add a solution of 1.0-1.2 equivalents of the iodinating agent

(e.g., iodine, I₂) portion-wise over 30-60 minutes. The reaction is typically conducted at or

slightly above room temperature.

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

Work-up: Upon completion, cool the reaction mixture in an ice bath. Carefully acidify the

mixture with a mineral acid (e.g., 2M HCl) to a pH of ~2-3. This will neutralize the base and

precipitate the product.
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Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the filter cake

thoroughly with cold water to remove inorganic salts, followed by a cold non-polar solvent

(e.g., hexane) to remove non-polar impurities.

Purification: The crude solid can be purified by recrystallization from a suitable solvent

system, such as an ethanol/water mixture, to yield the final product as a crystalline solid. Dry

the purified product under vacuum.

Chemical Reactivity and Synthetic Potential
The synthetic value of 3-Hydroxy-2-iodo-4-methoxybenzaldehyde lies in the distinct

reactivity of its three functional groups, which can often be addressed selectively.

3-Hydroxy-2-iodo-4-methoxybenzaldehyde

Aldehyde (-CHO) Phenolic Hydroxyl (-OH) Aryl Iodide (-I)

Reduction
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Buchwald-Hartwig
(Amine, Pd cat.)
→ Aryl-Amine
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Caption: Reactivity map showing the synthetic utility of the core functional groups.

Aldehyde Group: This group is a classic electrophilic handle. It readily undergoes

nucleophilic addition and condensation reactions, such as reductive amination, Wittig

olefination, and the formation of Schiff bases and oximes. It can also be selectively reduced

to a primary alcohol or oxidized to a carboxylic acid.

Phenolic Hydroxyl Group: The acidic proton of the phenol can be easily removed by a base,

forming a potent phenoxide nucleophile. This enables O-alkylation and O-acylation reactions
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to form ethers and esters, respectively. This functionality also directs electrophilic aromatic

substitution.

Aryl Iodide Group: The carbon-iodine bond is the most valuable site for carbon-carbon and

carbon-heteroatom bond formation. As an excellent leaving group in transition-metal-

catalyzed cross-coupling reactions, it is a prime substrate for Suzuki, Sonogashira, Heck,

Stille, and Buchwald-Hartwig amination reactions. This allows for the introduction of a vast

array of aryl, alkyl, alkynyl, and amino substituents.

Applications in Research and Drug Development
The trifunctional nature of 3-Hydroxy-2-iodo-4-methoxybenzaldehyde makes it a valuable

building block for constructing complex molecular architectures. Its utility is particularly noted in

medicinal chemistry. For instance, related 2,3-dihydroxy-4-methoxybenzaldehyde scaffolds

serve as key intermediates in the synthesis of biologically active molecules, including vascular

disrupting agents for cancer therapy.[5] The substitution pattern is present in various natural

products and designed bioactive compounds, making this intermediate a strategic starting point

for generating libraries of potential drug candidates.

Safety, Handling, and Storage
As with any laboratory chemical, proper handling and safety precautions are paramount. 3-
Hydroxy-2-iodo-4-methoxybenzaldehyde is classified as an irritant.

GHS Hazard Information:

Hazard Class GHS Code Description Source(s)

Skin

Corrosion/Irritation
H315 Causes skin irritation [1][6]

Serious Eye

Damage/Irritation
H319

Causes serious eye

irritation
[1][6]

STOT - Single

Exposure
H335

May cause respiratory

irritation
[1][6]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b160923?utm_src=pdf-body
https://www.researchgate.net/publication/288020581_Synthesis_of_3-13C-23-dihydroxy-4-methoxybenzaldehyde
https://www.benchchem.com/product/b160923?utm_src=pdf-body
https://www.benchchem.com/product/b160923?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/3-Hydroxy-2-iodo-4-methoxybenzaldehyde
https://www.sigmaaldrich.com/US/en/sds/aldrich/s7602
https://pubchem.ncbi.nlm.nih.gov/compound/3-Hydroxy-2-iodo-4-methoxybenzaldehyde
https://www.sigmaaldrich.com/US/en/sds/aldrich/s7602
https://pubchem.ncbi.nlm.nih.gov/compound/3-Hydroxy-2-iodo-4-methoxybenzaldehyde
https://www.sigmaaldrich.com/US/en/sds/aldrich/s7602
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b160923?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Handling and Personal Protective Equipment (PPE)
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume

hood.[7][8]

Eye/Face Protection: Wear chemical safety goggles or a face shield.[7]

Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[7]

Respiratory Protection: For operations that may generate dust, use an N95-type dust mask

or a respirator approved by NIOSH/MSHA.

General Hygiene: Avoid breathing dust. Wash hands thoroughly after handling.[6][7]

Storage and Disposal
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Keep

away from strong oxidizing agents. Store locked up.[6]

Disposal: Dispose of contents and container to an approved waste disposal plant in

accordance with local, state, and federal regulations.[6][7]

Conclusion
3-Hydroxy-2-iodo-4-methoxybenzaldehyde is a highly functionalized and synthetically

versatile building block. Its value is derived from the presence of three distinct reactive centers

that can be manipulated with a high degree of selectivity. This allows for the efficient and

strategic construction of complex molecules, making it a compound of significant interest for

synthetic chemists in academia and industry, particularly in the fields of materials science and

drug discovery. A thorough understanding of its properties, reactivity, and safe handling

procedures is essential for unlocking its full synthetic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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